4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile is an organic compound characterized by a benzonitrile group connected to a dimethylisoxazole moiety through a methoxy bridge. This compound has garnered attention in both synthetic organic chemistry and biological research due to its unique structural features and potential applications.
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile is classified as an organic compound with functional groups that include a nitrile (benzonitrile) and an isoxazole derivative. Its structure suggests potential roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile typically involves the reaction between 4-hydroxybenzonitrile and 3,5-dimethylisoxazole. This reaction is facilitated by the presence of a base and a methoxy group donor, with potassium carbonate and dimethyl sulfate being commonly used reagents.
The synthesis process generally requires reflux conditions to ensure complete conversion of reactants into the desired product. The optimization of reaction parameters such as temperature, time, and concentration is crucial for maximizing yield and purity during synthesis.
The molecular structure of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile can be described as follows:
The molecular formula for this compound is C₁₃H₁₃N₃O₂, with a molecular weight of approximately 229.26 g/mol. The arrangement of atoms contributes to its reactivity and interaction with biological targets.
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile can participate in several chemical reactions:
For oxidation, potassium permanganate in acidic medium is typically used; for reduction, lithium aluminum hydride in dry ether or sodium borohydride in methanol is preferred; nucleophilic substitution often employs sodium hydroxide in aqueous or alcoholic solutions.
Research indicates that 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile may act on biological targets such as bromodomain-containing protein 4 (BRD4). Molecular docking studies have shown that the dimethylisoxazole moiety mimics acetylation motifs, establishing critical interactions within BRD4's binding pocket. These interactions include hydrogen bonding with key amino acids and hydrophobic contacts that enhance binding affinity .
The binding affinity and inhibitory rates against BRD4 have been quantified in various studies, demonstrating its potential as a therapeutic agent in cancer treatment .
The compound has been noted to exhibit irritant properties upon contact with skin or mucous membranes. It is typically handled with care in laboratory settings due to these characteristics .
As an organic molecule featuring both aromatic and heterocyclic components, it displays reactivity typical of nitriles and ethers. Its stability under various conditions makes it suitable for further chemical modifications.
The applications of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile are diverse:
The synthesis of 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzonitrile relies on convergent multi-step strategies that couple separately prepared isoxazole and benzonitrile precursors. The core sequence involves: (1) Regioselective chloromethylation of 3,5-dimethylisoxazole at the 4-position using chloromethyl methyl ether (MOMCl) and Lewis acid catalysts (e.g., ZnCl₂), yielding 4-(chloromethyl)-3,5-dimethylisoxazole; (2) Williamson ether synthesis via reaction of this intermediate with 4-hydroxybenzonitrile under basic conditions. Optimization studies reveal that in situ generation of the 4-hydroxybenzonitrile alkoxide using K₂CO₃ in anhydrous acetone (60°C, 12h) achieves higher etherification yields (82%) compared to NaOH (68%) due to reduced cyano group hydrolysis [5].
Alternative routes employ O-alkylation of 4-hydroxybenzonitrile with 4-(bromomethyl)-3,5-dimethylisoxazole. Bromination of 4-methyl-3,5-dimethylisoxazole using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ provides the bromomethyl intermediate, but requires careful temperature control (75–80°C) to suppress ring degradation. Subsequent etherification with 4-hydroxybenzonitrile under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH) achieves 75% yield but necessitates rigorous purification to remove succinimide byproducts [5] [7].
Table 1: Comparative Yields in Multi-Step Synthesis Routes
Isoxazole Precursor | Halogenation Agent | Etherification Conditions | Overall Yield |
---|---|---|---|
4-Methyl-3,5-dimethylisoxazole | MOMCl/ZnCl₂ | K₂CO₃, acetone, 60°C | 82% |
4-Methyl-3,5-dimethylisoxazole | NBS/BPO | TBAB, 50% NaOH, 40°C | 75% |
4-Hydroxymethyl-3,5-dimethylisoxazole | SOCl₂ | K₂CO₃, DMF, 25°C | 70% |
The C4 position of 3,5-dimethylisoxazole is electronically activated for electrophilic substitution due to the combined +I effects of adjacent methyl groups and the electron-withdrawing isoxazole nitrogen. This regioselectivity is exploited to synthesize key intermediates:
Table 2: Regioselective Modifications at the Isoxazole C4 Position
Reaction Type | Reagents/Conditions | Selectivity (C4 vs C5) | Yield |
---|---|---|---|
Chloromethylation | MOMCl, ZnCl₂, 0°C, 2h | >20:1 | 87% |
Hydroxymethylation | SeO₂, dioxane, reflux, 4h | >15:1 | 65% |
Bromination | NBS, BPO, CCl₄, reflux, 3h | >50:1 | 92% |
Copper-catalyzed Ullmann etherification provides a high-yielding route to the target compound while minimizing base-sensitive cyano group degradation. Optimized conditions employ CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in toluene at 110°C, coupling 4-(bromomethyl)-3,5-dimethylisoxazole and 4-hydroxybenzonitrile to deliver 85% isolated yield. Control experiments confirm that ligand-free CuI yields <40% product due to catalyst deactivation [6].
Palladium-based systems are equally effective but cost-prohibitive. Pd(OAc)₂/XPhos (2.5 mol%) in t-BuOH at 80°C achieves 88% yield via an arylpalladium alkoxide mechanism. Microwave-assisted protocols (150°C, 30 min) further enhance efficiency but risk isoxazole ring decomposition above 160°C [5] [6].
Table 3: Catalytic Systems for C–O Bond Formation
Catalyst System | Base/Solvent | Temperature | Time | Yield |
---|---|---|---|---|
CuI/phenanthroline | Cs₂CO₃/toluene | 110°C | 12h | 85% |
Pd(OAc)₂/XPhos | K₃PO₄/t-BuOH | 80°C | 6h | 88% |
Cu₂O | K₂CO₃/DMSO | 100°C | 8h | 78% |
None (Williamson) | K₂CO₃/acetone | 60°C | 15h | 82% |
Solvent selection critically impacts the sustainability profile of the synthesis. Cyclopentyl methyl ether (CPME) replaces traditional dichloromethane in halogenation steps due to its low eco-toxicity, high boiling point (106°C), and excellent biodegradability. Etherification in CPME with K₂CO₃ at 70°C achieves 80% yield while reducing process mass intensity (PMI) by 35% compared to acetone-based protocols [7].
Catalyst recovery is enabled by silica-immobilized copper nanoparticles (CuNPs/SiO₂), which facilitate Ullmann coupling in ethanol/water (4:1) at 90°C. The catalyst is recycled five times with <5% activity loss, verified by ICP-MS analysis showing <2 ppm Cu leaching. Life-cycle assessment confirms a 40% reduction in energy consumption versus homogeneous CuI systems [6] [7].
Table 4: Environmental Metrics for Solvent Systems
Solvent | PMI* | Global Warming Potential (kg CO₂-eq) | Biodegradability | Yield |
---|---|---|---|---|
CPME | 8.2 | 1.2 | High | 80% |
Acetone | 12.6 | 3.1 | Medium | 82% |
DMF | 27.8 | 7.9 | Low | 85% |
Toluene | 15.3 | 4.5 | Low | 85% |
PMI: Process Mass Intensity (kg input/kg product)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7